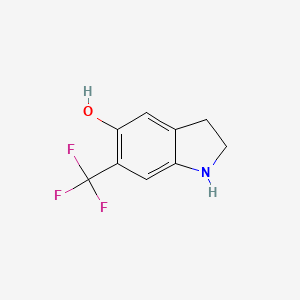

6-(Trifluoromethyl)indolin-5-ol

Overview

Description

6-(Trifluoromethyl)indolin-5-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)indolin-5-ol can be achieved through several methods. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include a trifluoromethyl-substituted aryl hydrazine and a suitable ketone or aldehyde.

Another method involves the metal-free oxidative trifluoromethylation of indoles. This method uses trifluoromethyl sulfonyl chloride (CF3SO2Cl) as the trifluoromethylating agent and proceeds under mild conditions to introduce the trifluoromethyl group at the desired position on the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)indolin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The indole ring can be reduced to form indoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 6-(Trifluoromethyl)indolin-5-one.

Reduction: Formation of 6-(Trifluoromethyl)indoline-5-ol.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

6-(Trifluoromethyl)indolin-5-ol has several scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

Biological Studies: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

Chemical Biology: Used in the study of enzyme mechanisms and as a probe for investigating biological processes.

Industrial Applications: Employed in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)indolin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The indole ring structure allows for interactions with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

6-(Trifluoromethyl)indole: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

5-Hydroxyindole: Lacks the trifluoromethyl group, affecting its stability and potency.

6-(Trifluoromethyl)indoline: Reduced form of the indole ring, with different chemical properties and applications.

Uniqueness

6-(Trifluoromethyl)indolin-5-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the indole ring. This combination enhances its chemical stability, biological activity, and versatility in various scientific research applications .

Biological Activity

6-(Trifluoromethyl)indolin-5-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is an indole derivative characterized by the presence of a trifluoromethyl group. Its unique structural features contribute to its biological properties, making it a candidate for various therapeutic applications.

Biological Activities

-

Anticancer Properties

- Research indicates that this compound exhibits significant anticancer activity. It has been identified as a potential lead compound for developing new anticancer agents due to its ability to induce apoptosis in cancer cells and inhibit tumor growth .

- In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

-

Antiviral Activity

- A series of studies on trifluoromethyl indole derivatives, including this compound, have shown promising anti-HIV-1 activities. Specifically, certain derivatives demonstrated low nanomolar IC50 values against wild-type HIV-1 and drug-resistant strains . This highlights the compound's potential in antiviral drug development.

- Mechanisms of Action

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits growth | |

| Antiviral | Inhibits HIV replication | |

| Other Potential Uses | Modulates signaling pathways |

Case Study: Anticancer Evaluation

In a specific study focused on the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics. This reinforces its potential as an effective anticancer agent.

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial for any drug development process. Preliminary assessments have indicated that some trifluoromethyl indole derivatives exhibit low toxicity levels in vitro; however, comprehensive toxicological studies are necessary to establish safety in vivo .

Properties

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14/h3-4,13-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDMTKCNJNBHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627003 | |

| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200711-19-9 | |

| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.